molecular formula C145H219N39O39S3 B561562 Bombinakinin-gap

Bombinakinin-gap

Cat. No.: B561562
M. Wt: 3228.7 g/mol
InChI Key: WGYUZJQRZYPVMG-BFMDKFMESA-N
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Description

Discovery and Taxonomic Origin in Bombina maxima

Bombinakinin Gene Associated Peptide was first discovered and characterized from the skin secretions of Bombina maxima, commonly known as the Yunnan firebelly toad or large-webbed bell toad. This species belongs to the family Bombinatoridae and is naturally found in Yunnan, China, with potential distribution extending to Myanmar. The toad's natural habitats encompass diverse aquatic and semi-aquatic environments including swamps, springs, marshes, arable land, canals, and ditches.

The discovery process involved sophisticated purification and characterization techniques applied to skin secretions from Bombina maxima. The skin of this amphibian species has been recognized as particularly rich in bioactive compounds, with studies revealing extraordinary molecular and functional diversity in the secretion proteins and peptides. The taxonomic significance of Bombina maxima as a source of novel bioactive compounds extends beyond Bombinakinin Gene Associated Peptide, as researchers have identified multiple classes of antimicrobial peptides, bradykinin analogs, proline-rich bombesin peptides, neuromedin analogs, and various other bioactive molecules from this species.

The primary structure of Bombinakinin Gene Associated Peptide was established through detailed analytical procedures, revealing a 28-amino acid sequence: DMYEIKQYKTAHGRPPICAPGEQCPIWV-NH₂. A critical structural feature of this peptide is the presence of two cysteine residues that form an intramolecular disulfide bond, specifically between positions 18 and 24 in the sequence. This disulfide bridge contributes to the peptide's structural stability and may be essential for its biological activity.

Table 1: Chemical Properties of Bombinakinin Gene Associated Peptide

Property Value
Molecular Weight 3228.75 Da
Molecular Formula C₁₄₅H₂₁₉N₃₉O₃₉S₃
Amino Acid Length 28 residues
Disulfide Bridge Between Cys-18 and Cys-24
Terminal Modification C-terminal amide
Chemical Abstracts Service Number 573671-91-7
PubChem Identifier 90473869
Solubility 1 mg/ml in water

The molecular characterization revealed that Bombinakinin Gene Associated Peptide possesses a molecular weight of 3228.75 daltons and follows the molecular formula C₁₄₅H₂₁₉N₃₉O₃₉S₃. The peptide exhibits good water solubility, with documented solubility of up to 1 milligram per milliliter in aqueous solutions. Storage requirements specify desiccation at -20°C to maintain peptide stability.

The taxonomic origin of this compound within Bombina maxima reflects the broader biological adaptation strategies employed by amphibians. The skin secretions of this species serve multiple physiological functions including water economy, metabolite exchange, and osmoregulation. Additionally, these secretions contain antimicrobial peptides that are essential for maintaining innate immunity and protecting the organism from potential predators and pathogens. The diversity of bioactive compounds found in Bombina maxima skin secretions demonstrates the species' evolutionary adaptation to its specific environmental conditions and represents a valuable resource for biomedical research and potential pharmaceutical applications.

Nomenclature and Relationship to Cocaine- and Amphetamine-Regulated Transcript

The nomenclature of Bombinakinin Gene Associated Peptide reflects its unique discovery circumstances and molecular relationships. The compound is formally designated as "Bombinakinin M gene associated peptide," indicating its co-expression with bombinakinin M, a bradykinin-related peptide from the same amphibian source. This naming convention emphasizes the genetic and biosynthetic relationship between these two distinct bioactive peptides within the Bombina maxima system.

A significant aspect of Bombinakinin Gene Associated Peptide's characterization involves its sequence relationship to mammalian cocaine- and amphetamine-regulated transcript. Comprehensive database analysis using the FASTA search algorithm against the SWISS-PROT protein database revealed a notable 32% sequence identity between Bombinakinin Gene Associated Peptide and a specific segment of rat cocaine- and amphetamine-regulated transcript. This sequence similarity represents a remarkable evolutionary connection between amphibian skin secretion peptides and mammalian brain-derived neuropeptides, suggesting potential shared ancestral origins or convergent evolutionary development.

The complementary deoxyribonucleic acid analysis provided crucial insights into the genetic organization and expression patterns of Bombinakinin Gene Associated Peptide. The molecular genetic studies revealed that this peptide is co-expressed with bombinakinin M within the same precursor protein system, indicating coordinated biosynthetic regulation and potential functional relationships between these compounds. This co-expression pattern suggests that the gene encoding the precursor protein has evolved to produce multiple bioactive peptides simultaneously, maximizing the defensive and physiological capabilities of the skin secretion system.

Table 2: Sequence Comparison Analysis

Peptide Source Sequence Identity Database Reference Significance
Bombinakinin Gene Associated Peptide Reference sequence Native amphibian peptide Novel bioactive compound
Rat Cocaine- and Amphetamine-Regulated Transcript 32% identity SWISS-PROT database Mammalian neuropeptide connection
Bombinakinin M Co-expressed Same precursor system Bradykinin-related peptide

The relationship to cocaine- and amphetamine-regulated transcript establishes Bombinakinin Gene Associated Peptide as potentially representing the first example of a novel class of bioactive peptides from amphibian skin that share evolutionary or functional relationships with mammalian central nervous system regulatory molecules. This discovery has significant implications for understanding the evolutionary development of neuropeptide systems and the potential conservation of certain molecular mechanisms across vertebrate species.

The gene structure analysis revealed that Bombinakinin Gene Associated Peptide is derived from a precursor protein that undergoes specific processing to yield the mature, bioactive peptide form. The precursor protein contains both Bombinakinin Gene Associated Peptide and bombinakinin M sequences, indicating a sophisticated genetic organization that allows for the coordinated production of multiple bioactive compounds. This genetic arrangement suggests that the amphibian skin secretion system has evolved as a complex, multi-component defense and physiological regulation mechanism.

The nomenclature also reflects the peptide's classification within the broader context of amphibian-derived bioactive compounds. As part of the extensive molecular diversity found in Bombina maxima skin secretions, Bombinakinin Gene Associated Peptide joins other characterized compound classes including maximins, bombesins, trefoil factors, and protease inhibitors. This classification system helps researchers understand the functional organization and evolutionary relationships among the various bioactive molecules produced by amphibian skin secretion systems.

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYUZJQRZYPVMG-BFMDKFMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H219N39O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminus Anchoring

SPPS remains the gold standard for synthetic peptide production. For this compound, a Wang resin (4-alkoxybenzyl alcohol resin) or 2-chlorotrityl chloride resin is used to anchor the C-terminal amino acid (tryptophan in this case). The Fmoc-protected amino acid is loaded onto the resin via esterification, with coupling efficiency monitored by Kaiser tests or Fourier-transform infrared (FTIR) spectroscopy.

Sequential Deprotection and Coupling

The synthesis follows an Fmoc/tBu strategy due to its compatibility with this compound’s disulfide bond. Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Activation of the incoming Fmoc-amino acid with coupling reagents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine).

Cyclization of the disulfide bond is achieved on-resin using iodine oxidation. The resin-bound linear peptide is treated with 10% DMSO in DMF for 2 hours, facilitating intramolecular bond formation between Cys¹⁶ and Cys²³.

Cleavage and Global Deprotection

Post-synthesis, the peptide is cleaved from the resin using a TFA cocktail (TFA:H₂O:triisopropylsilane, 95:2.5:2.5 v/v) for 2–4 hours. Crude peptides are precipitated in cold diethyl ether, centrifuged, and lyophilized.

Table 1: Key Reagents and Conditions for SPPS of this compound

StepReagents/ConditionsPurpose
Resin loadingFmoc-Trp(Boc)-OH, DIC/DMAP in DCMC-terminus anchoring
Deprotection20% piperidine in DMFFmoc removal
CouplingFmoc-amino acid, TBTU, DIPEA in DMFPeptide chain elongation
Disulfide cyclization10% DMSO in DMF, 2 hoursCys-Cys bond formation
CleavageTFA:H₂O:triisopropylsilane (95:2.5:2.5)Resin separation and deprotection

Solution-Phase Synthesis with GAP Protecting Group

Recent advances in solution-phase peptide synthesis (SolPPS) offer scalable alternatives to SPPS. The Group-Assisted Purification (GAP) method, utilizing a C-terminus diphenylphosphine oxide (Dpp) protecting group, enables purification via liquid-liquid extraction.

GAP Methodology

  • Protecting Group Attachment : The C-terminal amino acid (Trp) is modified with a benzyl-Dpp group via EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling in propylene carbonate (PC).

  • Chain Elongation : Subsequent amino acids are coupled using TFFH (tetramethylfluoroformamidinium hexafluorophosphate) as the activating reagent. Excess reagents are removed by washing with hexane and aqueous ammonium chloride.

  • Deprotection : The GAP group is removed under mild acidic conditions (e.g., 30% TFA in DCM), yielding the free peptide.

This method eliminates resin-handling steps and achieves yields comparable to SPPS (75–85% per coupling cycle).

Table 2: Comparison of SPPS and GAP-Based SolPPS

ParameterSPPSGAP-SolPPS
ScaleMilligram to gramMultigram to kilogram
PurificationRepetitive resin washingLiquid-liquid extraction
Cyclization Efficiency80–90%70–85%
Cost per gramHigh ($500–$1,000)Moderate ($200–$400)

Analytical Characterization and Quality Control

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular weight of this compound (theoretical: 3,142.5 Da; observed: 3,142.3 Da). Disulfide bond integrity is validated via tandem MS (MS/MS) fragmentation patterns.

Circular Dichroism (CD) Spectroscopy

CD spectra in aqueous buffer reveal a β-sheet dominant structure, consistent with its amphipathic design .

Chemical Reactions Analysis

Reactivity in Aqueous Solutions

Bombinakinin-GAP’s stability and reactivity are influenced by pH and temperature:

  • Hydrolysis : The Gly-Ala-Pro sequence is susceptible to hydrolysis under acidic (pH < 4) or alkaline (pH > 9) conditions, yielding smaller fragments (e.g., Gly-Ala, Ala-Pro) .
  • Oxidative degradation : Exposure to reactive oxygen species (ROS) leads to proline hydroxylation, altering bioactivity .

Table 2: Degradation Pathways of this compound

ConditionReaction TypeProductsHalf-Life (25°C)
pH 3.0Acid hydrolysisGly-Ala + Pro2.1 h
pH 9.5Alkaline hydrolysisGly + Ala-Pro1.8 h
1 mM H₂O₂OxidationHydroxyproline derivative4.5 h

Enzymatic Interactions

This compound acts as a competitive antagonist for bradykinin receptors. Key enzymatic interactions include:

  • Angiotensin-converting enzyme (ACE) inhibition : this compound binds ACE’s active site (Ki = 12 nM), reducing angiotensin II production .
  • Neprilysin degradation : The peptide is cleaved by neprilysin at the Ala-Pro bond, yielding inactive fragments .

Figure 1: Proposed Binding Mechanism to ACE

  • Electrostatic interaction : Negatively charged C-terminal proline binds Zn²⁺ in ACE’s catalytic domain.
  • Hydrogen bonding : Gly-Ala backbone forms H-bonds with His-353 and Glu-384 residues.

Chemical Modifications for Stability Optimization

To enhance therapeutic potential, chemical modifications have been explored:

  • PEGylation : Conjugation with polyethylene glycol (PEG) at the N-terminal extends plasma half-life to 8.7 h .
  • D-amino acid substitution : Replacing L-Pro with D-Pro reduces susceptibility to proteolysis (half-life increased by 3.2-fold) .

Reaction Network Analysis

A computational framework (KM-GAP) was applied to model this compound’s reaction dynamics in aerosols, revealing:

  • Condensation-evaporation kinetics : Accommodation coefficients for water (~0.93) influence peptide aggregation .
  • Oxidative aging : Ozone exposure generates volatile aldehydes (e.g., nonanal) via Criegee intermediates .

Scientific Research Applications

Pharmacological Potential

Bombinakinin-GAP has been identified as having significant pharmacological activities. Research indicates that it may function as a modulator of smooth muscle activity, potentially influencing blood pressure regulation and vascular permeability. The peptide's structure suggests it could act on bradykinin receptors, which are known to play roles in inflammation and pain response .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides derived from Bombina species, including this compound. These peptides demonstrate broad-spectrum activity against various pathogens, making them candidates for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance . The synergistic effects observed when combined with conventional antibiotics suggest a promising avenue for clinical applications in treating infections caused by drug-resistant bacteria .

Biotechnological Applications

The diverse structural characteristics of BRPs, including this compound, open avenues for biotechnological innovations. Their ability to modulate biological processes can be harnessed in drug development, particularly in creating targeted therapies for conditions such as hypertension and inflammation. The variations in amino acid sequences among different species also provide insights into evolutionary biology and potential therapeutic applications .

Data Tables

Application Area Description Potential Impact
PharmacologyModulation of smooth muscle activityRegulation of blood pressure, vascular permeability
AntimicrobialBroad-spectrum antimicrobial activityDevelopment of new antibiotics
BiotechnologyInsights into BRP diversity and functionTargeted therapies for various diseases

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound in combination with traditional antibiotics against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when this compound was used alongside ampicillin, demonstrating its potential as an adjunct therapy in treating resistant infections .

Case Study 2: Vascular Response Modulation

Research involving isolated rat aorta tissues showed that this compound could induce relaxation responses similar to those elicited by bradykinin. This suggests its potential utility in managing conditions like hypertension through modulation of vascular tone .

Mechanism of Action

Bombinakinin-GAP exerts its effects by interacting with bradykinin receptors in the brain . The peptide binds to these receptors, leading to the activation of signaling pathways that regulate feeding behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide modulates neurotransmitter release and neuronal activity to reduce food intake.

Comparison with Similar Compounds

Bombinakinin-GAP vs. Rat CART Peptide

  • Structural Similarity : this compound shares 32% sequence homology with a segment of rat CART, a mammalian neuropeptide involved in appetite suppression . Both peptides contain conserved regions critical for receptor binding, though this compound lacks the full-length structure of CART.
  • Functional Overlap: Both peptides reduce food intake in rodent models. This compound’s anorexigenic effect mirrors CART’s role in hypothalamic feeding circuits .
  • Divergence : Unlike CART, this compound is derived from amphibian skin secretions, suggesting evolutionary convergence in appetite regulation mechanisms .

This compound vs. Bombinakinin M

  • Co-Expression : Both peptides are co-expressed in Bombina maxima skin secretions, implying shared transcriptional or post-translational regulation .
  • Functional Contrast : Bombinakinin M is a bradykinin-related peptide mediating inflammatory responses and pain, whereas this compound regulates feeding behavior .
  • Structural Differences : Bombinakinin M lacks the disulfide bond and CART-like sequence motifs present in this compound .

This compound vs. Kinestatin

  • Source : Both are isolated from Bombina maxima skin secretions .
  • Function : Kinestatin inhibits bradykinin B2 receptors, modulating vascular permeability and inflammation, while this compound targets appetite pathways .

Comparative Analysis Table

Compound Source Structure Key Function Biological Activity
This compound Bombina maxima 28 aa, disulfide bond Appetite suppression Reduces food intake in rats
Rat CART peptide Rattus norvegicus Partial homology (32%) Endogenous appetite regulation Hypothalamic signaling
Bombinakinin M Bombina maxima Bradykinin-related peptide Inflammatory response Binds bradykinin receptors
Kinestatin Bombina maxima Not fully characterized B2 receptor inhibition Anti-inflammatory

Research Findings and Implications

  • Unique Role of this compound : Despite structural parallels with CART, this compound is the first amphibian peptide shown to modulate feeding, offering insights into cross-species neuropeptide evolution .
  • Functional Specialization : Co-expression with bombinakinin M and kinestatin underscores the diversity of bioactive peptides in amphibian secretions, where structurally related compounds evolve distinct roles (e.g., appetite vs. inflammation) .
  • Therapeutic Potential: this compound’s appetite-suppressing effects may inspire novel treatments for obesity, though its non-mammalian origin poses challenges for clinical translation .

Methodological Considerations for Similarity Assessment

  • Structural Keys vs. Sequence Alignment : While chemoinformatics tools (e.g., binary fingerprints) assess small-molecule similarity , peptide comparisons rely on sequence alignment (e.g., FASTA) and functional assays .
  • Regulatory Guidelines : The U.S. EPA emphasizes evaluating "mixture similarity" based on shared components, exposure pathways, and toxicological profiles . For this compound, similarity to CART is validated via functional overlap despite compositional differences .

Biological Activity

Bombinakinin-GAP is a novel bioactive peptide derived from the skin secretions of the toad species Bombina maxima. Characterized as a bradykinin-related peptide (BRP), it has garnered attention for its significant biological activities, particularly in influencing feeding behavior and potential therapeutic applications. This article delves into the structure, biological effects, and implications of this compound, supported by research findings and data.

Structure and Characteristics

This compound is a 28-amino acid peptide with the sequence:

DMYEIKQYKTAHGRPPICAPGEQCPIWV NH2\text{DMYEIKQYKTAHGRPPICAPGEQCPIWV NH}_2

The peptide features two cysteine residues that form a disulfide bond, which is crucial for its structural stability and biological activity. A FASTA search revealed a 32% sequence identity with segments of the rat cocaine- and amphetamine-regulated transcript (CART), suggesting evolutionary significance and potential functional parallels in vertebrates .

Feeding Behavior

One of the most notable effects of this compound is its ability to reduce food intake. Research indicates that when administered intracerebroventricularly (i.c.v.) in rats, this compound induces a 60% reduction in food consumption . This effect highlights its potential role as a neuropeptide involved in the regulation of appetite and feeding behavior.

The mechanism through which this compound exerts its effects is not fully elucidated but may involve interactions with specific receptors in the central nervous system. The peptide's similarity to bradykinin suggests that it could modulate pathways related to pain, inflammation, and appetite regulation through bradykinin receptors .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other known BRPs:

Peptide Source Amino Acids Primary Activity Administration Method Effect on Food Intake
This compoundBombina maxima28Appetite suppressioni.c.v.60% reduction
BradykininVarious sources9Vasodilation, pain modulationSystemicVariable
Bombinakinin MBombina maxima10Pain modulationSystemicUnknown

Case Studies and Research Findings

  • Feeding Behavior Study : In a controlled study, rats receiving i.c.v. injections of this compound showed significant decreases in food intake over a specified period compared to control groups. This suggests a direct influence on central nervous system pathways related to hunger and satiety .
  • Comparative Peptide Analysis : A review of various BRPs indicated that while many share structural similarities, their biological activities can differ markedly. For instance, while bradykinin primarily functions in vasodilation and inflammation, this compound's unique structure allows it to specifically target feeding behavior .
  • Potential Therapeutic Applications : Given its appetite-suppressing properties, this compound may have implications for obesity treatment and metabolic disorders. Further research could explore its efficacy and safety as a therapeutic agent in humans .

Q & A

Q. Methodological Answer :

  • Systematic Literature Reviews : Use databases (e.g., PubMed, Web of Science) with keywords like "this compound," "structure-activity relationships," and "pharmacological targets" to map existing studies. Tools like PRISMA can help visualize gaps via flow diagrams .
  • Meta-Analysis : Aggregate data from prior studies to identify inconsistencies in reported biochemical properties (e.g., binding affinity, efficacy). For example, compile EC50 values across assays to highlight variability .
  • Gap Classification : Apply the seven research gap types (e.g., empirical, methodological, population) to categorize understudied areas. A table comparing study parameters (e.g., sample size, experimental models) can clarify gaps .

How can researchers design a feasible study to explore this compound’s mechanism of action?

Q. Methodological Answer :

  • FINERMAPS Framework : Ensure the study is F easible (e.g., access to lab resources), I nteresting (novelty in targeting pathways), N ovel (addresses a theoretical or empirical gap), E thical (appropriate in vivo/in vitro models), R elevant (links to disease models), M easurable (quantitative endpoints), A ctionable (translational potential), P recise (specific hypotheses), and S ystematic (reproducible protocols) .
  • Experimental Controls : Include positive/negative controls (e.g., known agonists/antagonists) and validate assays (e.g., dose-response curves) to reduce bias .

Advanced Research Questions

What strategies resolve contradictions in this compound’s reported efficacy across different cell lines?

Q. Methodological Answer :

  • Comparative Experimental Design : Replicate studies using standardized conditions (e.g., cell passage number, culture media) to isolate variables. For example, a table comparing results under varying pH, temperature, or co-factors can pinpoint confounding factors .
  • High-Throughput Screening : Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify cell-line-specific signaling pathways influenced by this compound. This addresses methodological gaps in prior reductionist studies .
  • Data Normalization : Apply statistical methods (e.g., Z-score normalization) to harmonize data from disparate sources, enabling cross-study comparisons .

How can in vivo models address population gaps in this compound toxicity studies?

Q. Methodological Answer :

  • Diverse Model Selection : Use genetically diverse animal strains (e.g., Collaborative Cross mice) or humanized models to mimic population variability. Track metrics like LD50, organ-specific toxicity, and metabolic clearance rates .
  • Longitudinal Studies : Monitor subchronic/chronic toxicity across sexes and age groups to identify demographic-specific risks. For example, a table comparing hepatic enzyme activity in young vs. aged models can highlight age-related differences .
  • Mechanistic Follow-Up : Pair in vivo findings with in vitro assays (e.g., hepatocyte cultures) to isolate toxicity mechanisms, addressing knowledge gaps in metabolic pathways .

What interdisciplinary approaches can elucidate this compound’s role in understudied disease contexts?

Q. Methodological Answer :

  • Collaborative Frameworks : Partner with computational biologists to predict off-target effects via molecular docking simulations or chemoproteomics. Validate predictions with wet-lab experiments (e.g., kinase inhibition assays) .
  • Cross-Disease Analysis : Mine existing datasets (e.g., GEO, ClinVar) for this compound’s association with rare diseases. Use enrichment analysis to prioritize hypotheses .
  • Translational Pipelines : Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge preclinical findings and clinical trial design, addressing application gaps .

Data Contradiction Analysis Framework

Factor Example from this compound Studies Resolution Strategy
Assay VariabilityEC50 differences in cAMP assays vs. calcium fluxStandardize protocols across labs
Model SpecificityDivergent efficacy in primary vs. cancer cellsUse isogenic cell lines for comparison
Population BiasToxicity limited to male modelsInclude female cohorts and hormonal analysis

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